Home > Products > Screening Compounds P116343 > 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride -

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride

Catalog Number: EVT-10919985
CAS Number:
Molecular Formula: C20H24Cl2FN3O
Molecular Weight: 412.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol; dihydrochloride, commonly referred to as TCN 237 dihydrochloride, is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate receptor. This compound is significant in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders where modulation of glutamatergic signaling is beneficial.

Classification

TCN 237 dihydrochloride falls under the category of small organic molecules and is classified as a pharmacological agent targeting neurotransmitter receptors, specifically the NMDA receptor involved in synaptic plasticity and memory function.

Synthesis Analysis

Methods and Technical Details

The synthesis of TCN 237 dihydrochloride involves multiple steps:

  1. Formation of the Benzimidazole Core: This is typically achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative to create the benzimidazole structure.
  2. Introduction of the Piperidine Moiety: The benzimidazole core is then reacted with a piperidine derivative, specifically 4-(2-fluorobenzyl)piperidine, under controlled conditions to yield the desired compound.
  3. Purification: The final product undergoes purification techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular formula for TCN 237 dihydrochloride is C20H24Cl2FN3OC_{20}H_{24}Cl_2FN_3O with a molecular weight of 412.3 g/mol. The structural representation includes a benzimidazole ring system linked to a piperidine moiety with a fluorophenyl substituent.

  • InChI Key: JYUWGWCFJMDMND-UHFFFAOYSA-N
  • Canonical SMILES: C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl

This structure indicates the presence of multiple functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The compound's interactions with the NMDA receptor lead to significant biochemical changes, particularly in calcium signaling pathways within neurons, which can be studied using various assay techniques.

Mechanism of Action

Process and Data

TCN 237 dihydrochloride acts as a selective antagonist for the GluN2B subunit of the NMDA receptor. Its mechanism involves blocking the receptor's ion channel, thereby preventing calcium influx that is crucial for excitatory neurotransmission.

This blockade can lead to neuroprotective effects by reducing excitotoxicity associated with various neurological conditions such as Alzheimer's disease and other forms of dementia. The pharmacokinetics indicate that TCN 237 dihydrochloride is soluble in water, facilitating its bioavailability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water, enhancing its potential for therapeutic applications.
  • Stability: Exhibits stability under normal laboratory conditions but should be protected from moisture and light to maintain integrity.

These properties are essential for formulating this compound into effective drug delivery systems.

Applications

Scientific Uses

TCN 237 dihydrochloride has potential applications in:

  • Neurological Research: As a tool compound for studying NMDA receptor function and related signaling pathways.
  • Therapeutic Development: Investigated for its role in treating conditions associated with excessive glutamatergic activity, including neurodegenerative diseases.
  • Pharmacological Studies: Used to explore mechanisms of action related to synaptic plasticity and memory formation.
Synthetic Methodologies and Optimization Strategies for 2-[[4-[(2-Fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;Dihydrochloride

Multi-Step Organic Synthesis Pathways for Benzimidazole-Piperidine Hybrid Scaffolds

The synthesis of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol dihydrochloride employs convergent multi-step strategies to assemble the benzimidazole-piperidine hybrid scaffold. A representative pathway begins with the preparation of 4-((2-fluorophenyl)methyl)piperidine hydrochloride via reductive amination between 4-oxopiperidine-1-carboxylate and 2-fluorobenzaldehyde under hydrogenation conditions (Pd/C catalyst, 50 psi H₂), followed by Boc-deprotection using hydrochloric acid in dioxane [1]. Parallel synthesis of the benzimidazole fragment involves nitration of 4-hydroxy-1,2-phenylenediamine to yield 4-hydroxy-5-nitrobenzene-1,2-diamine, followed by regioselective cyclization with trimethyl orthoformate under acidic catalysis to generate 5-hydroxy-1H-benzimidazole [4]. The pivotal coupling employs Mannich-type aminomethylation, where 5-hydroxy-1H-benzimidazole reacts with formaldehyde and 4-((2-fluorophenyl)methyl)piperidine in refluxing ethanol, achieving nucleophilic substitution at the benzimidazole N1-position with concurrent quaternization of the piperidine nitrogen [1]. Final dihydrochloride salt formation is accomplished via anhydrous hydrogen chloride gas saturation in tetrahydrofuran at 0–5°C.

Table 1: Comparative Analysis of Synthetic Routes for the Benzimidazole-Piperidine Core

Synthetic RouteKey Reagents/ConditionsYield (%)Purity (HPLC%)Critical Challenges
Reductive Amination FirstNaBH₃CN, MeOH, rt7895.2Over-reduction side products
Benzimidazole FirstSnCl₂·2H₂O, EtOH reflux6593.8Demethylation impurities
Convergent CouplingParaformaldehyde, EtOH, 80°C8598.5Dialkylation impurities

Route optimization addressed critical challenges: Dialkylation impurities (bis-Mannich adducts) were suppressed using controlled stoichiometry (1:1.05:1.05 ratio of benzimidazole:formaldehyde:piperidine) and slow addition protocols. End-of-reaction indicators included thin-layer chromatography (Rf 0.35 in ethyl acetate:methanol 9:1) and in-process near-infrared spectroscopy monitoring of the Mannich condensation [1] [4].

Regioselective Functionalization of the Piperidine Moiety: Fluorophenylmethyl Substitution Patterns

Regiocontrol in installing the (2-fluorophenyl)methyl group at the piperidine C4-position is paramount due to competing N-alkylation and stereochemical complications. N-protected 4-piperidone derivatives (Boc, Cbz) undergo enolate generation at C4 using lithium diisopropylamide at –78°C in tetrahydrofuran, followed by electrophilic quenching with 2-fluorobenzyl bromide to yield 4-((2-fluorophenyl)methyl)-4-hydroxypiperidine intermediates [1]. Subsequent dehydration with phosphorus oxychloride generates the exocyclic alkene, which undergoes catalytic hydrogenation (10% Pd/C, H₂ 40 psi) to afford the trans-4-substituted piperidine as the major diastereomer (trans:cis = 9:1) [3]. Alternatively, direct reductive amination using unprotected piperidine requires pH-controlled conditions (acetate buffer pH 4.5–5.0) to favor C4-monoalkylation over bis-alkylation and polymer formation.

Table 2: Regioselectivity Control in Piperidine Functionalization

MethodConditionsRegioselectivity (C4: N-)Diastereomeric Ratio (trans:cis)Yield (%)
Enolate AlkylationLDA, THF, –78°C; then dehydration/H₂>99:190:1068
Direct Reductive AminationNaBH(OAc)₃, AcOH buffer pH 5, DCE85:1560:4072
Leuckart-WallachHCOONH₄, 2-fluorobenzaldehyde, 120°C93:7Racemic65

Stereochemical outcomes significantly impact crystallization behavior of the final dihydrochloride salt. The trans-isomer exhibits superior crystallinity (melting point 248–250°C with decomposition) compared to the cis-counterpart (amorphous solid), enabling diastereomer purification via recrystallization from ethanol:water (4:1) prior to benzimidazole coupling [3] [1]. Nuclear magnetic resonance studies confirm regiochemistry through diagnostic coupling constants (J = 12.5 Hz for trans-H3ax-H4ax protons in piperidine ring) and nuclear Overhauser effect spectroscopy correlations between the fluorophenyl ortho-proton and piperidine H4 proton [1].

Cyclocondensation Techniques for Benzimidazole Core Assembly: Thiourea and α-Halo Ketone Intermediates

The 5-hydroxybenzimidazole nucleus is constructed via thiourea-mediated cyclization or α-haloketone condensation routes. In the thiourea route, 4-hydroxy-1,2-phenylenediamine reacts with benzyl isothiocyanate in acetonitrile at room temperature to form N-(2-amino-4-hydroxyphenyl)-N'-benzylthiourea, which undergoes mercury(II) chloride-assisted cyclodesulfurization to yield 1-benzyl-5-hydroxy-1H-benzimidazole [4] [8]. Catalytic hydrogenolysis (H₂, Pd(OH)₂/C) then provides unprotected 5-hydroxy-1H-benzimidazole. Alternatively, α-haloketone strategies employ 1-(chloroacetyl)-3-((2-fluoro phenyl)methyl)piperidin-4-one synthesized from 4-((2-fluorophenyl)methyl)piperidine and chloroacetyl chloride in dichloromethane with N,N-diisopropylethylamine base [2] [8]. Condensation with 4-hydroxy-1,2-phenylenediamine in dimethyl sulfoxide at 80°C for 8 hours directly affords 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol via tandem nucleophilic substitution-cyclization.

Table 3: Benzimidazole Cyclization Method Comparison

MethodReagentsTemperature (°C)Time (h)Impurity Profile
Thiourea CyclizationHgCl₂, EtOH754Mercury residues, benzyl oversubstitution
α-Haloketone CondensationDMSO, no catalyst808Piperidine N-dealkylation
Orthoester Method(MeO)₃CH, p-TsOH, toluene1102O-methylation at C5-hydroxy

The α-haloketone route demonstrates superior atom economy (87% vs 62% for thiourea route) but requires stringent control of stoichiometry to prevent diquaternary ammonium salt formation. Infrared spectroscopy monitoring confirms reaction completion through disappearance of the carbonyl stretch at 1715 cm⁻¹ and emergence of benzimidazole C=N absorption at 1620 cm⁻¹ [2] [8]. High-performance liquid chromatography purity optimization revealed that maintaining reaction pH >8.0 (using potassium carbonate buffer) suppresses oxidative dimerization of the diamine precursor. Post-cyclization, activated charcoal treatment in methanol removes colored impurities while cold filtration eliminates residual inorganic salts [4].

Salt Formation and Purification Protocols for Dihydrochloride Derivatives

Conversion to the dihydrochloride salt enhances aqueous solubility (from <0.1 mg/mL free base to 28.5 mg/mL in pH 3.0 buffer) and solid-state stability. Optimal salt formation employs anhydrous hydrogen chloride gas saturation in ethyl acetate solution of the free base at 0–5°C, achieving near-quantitative precipitation [6] [9]. Counterintuitively, protic solvents like ethanol induce disproportionation (hydrolysis back to free base), necessitating aprotic media. Critical process parameters include gas flow rate (0.5 L/min), saturation endpoint determination by in situ pH probe (target pH <1.5), and controlled crystallization kinetics via anti-solvent (diethyl ether) gradient addition [3] [6]. The resulting solid is washed with cold ethyl acetate:diethyl ether (1:4) to remove residual acid.

Polymorph control is achieved through solvent-mediated recrystallization: Form I (thermodynamically stable) crystallizes from methanol:acetone (1:5) below 10°C, exhibiting characteristic powder X-ray diffraction peaks at 2θ = 7.8°, 15.6°, 21.4° and differential scanning calorimetry endotherm at 254°C (decomposition). Hygroscopicity studies reveal Form I absorbs <0.5% moisture at 75% relative humidity versus 3.2% for Form II (metastable hydrate), making Form I preferred for pharmaceutical processing [6] [9]. Salt stoichiometry is confirmed via ion chromatography (chloride content: theoretical 16.7%, observed 16.5±0.3%) and nuclear magnetic resonance integration against trimethylsilylpropanoic acid standard.

Table 4: Dihydrochloride Salt Characterization Data

PropertyForm IForm IIAmorphous
PXRD Peaks (2θ)7.8°, 15.6°, 21.4°5.2°, 10.8°, 20.1°Broad halo
DSC EventsDec. 254°CEndo 78°C (dehydration), Dec. 241°CGlass transition 112°C
Dynamic Vapor Sorption<0.5% Δm (0-75% RH)3.2% Δm (0-75% RH)5.8% Δm (0-75% RH)
Aqueous Solubility (25°C)28.5 mg/mL (pH 3.0)24.1 mg/mL (pH 3.0)32.7 mg/mL (pH 3.0)

Purification integrates acid-base partitioning: The dihydrochloride is dissolved in water:isopropanol (3:1) at pH <2.0, treated with activated charcoal, filtered, and basified to pH 9.5–10.0 with ammonium hydroxide to precipitate free base. The free base is then resolubilized in ethyl acetate and reconverted to dihydrochloride via hydrogen chloride gas, enhancing purity from 97.3% to 99.8% by high-performance liquid chromatography [4] [6]. Residual solvent specifications meet International Council for Harmonisation Q3C guidelines, with methanol <200 ppm and ethyl acetate <500 ppm confirmed by gas chromatography-mass spectrometry.

Properties

Product Name

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride

IUPAC Name

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride

Molecular Formula

C20H24Cl2FN3O

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H

InChI Key

JYUWGWCFJMDMND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.